Ethyl 6-fluoro-2-methylnicotinate
Overview
Description
Ethyl 6-fluoro-2-methylnicotinate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and an ethyl ester group at the 2nd position
Preparation Methods
The synthesis of Ethyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 6-fluoro-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 6-fluoro-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The ester group facilitates its absorption and distribution within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparison with Similar Compounds
Ethyl 6-fluoro-2-methylnicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar to this compound but lacks the fluorine atom, resulting in different reactivity and biological properties.
6-Fluoro-nicotinic acid: The parent acid of this compound, used in various chemical syntheses.
The presence of the fluorine atom in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties .
Biological Activity
Ethyl 6-fluoro-2-methylnicotinate (EFMN) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of EFMN, focusing on its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid esters. Its chemical structure includes a fluorine atom at the 6-position and an ethyl ester group, which enhances its stability and bioavailability. The molecular formula is , with a molecular weight of approximately 185.18 g/mol.
The biological activity of EFMN is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's reactivity and stability, allowing it to participate in various biochemical processes. The ester group facilitates absorption and distribution within biological systems. Although detailed studies are ongoing, it is believed that EFMN may modulate enzyme activity or bind to receptors involved in metabolic and signaling pathways.
Antimicrobial Properties
Research indicates that EFMN exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown that EFMN can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The exact mechanism by which EFMN exerts its antimicrobial effects is still being elucidated; however, it is hypothesized that it disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, EFMN has been studied for its anti-inflammatory effects. Preliminary studies suggest that EFMN can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases, although further research is needed to confirm these effects and understand the underlying mechanisms.
In Vitro Studies
A series of in vitro experiments have demonstrated the effectiveness of EFMN against various microbial strains. For instance:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that EFMN possesses varying degrees of efficacy against different pathogens, suggesting its potential utility in clinical settings.
In Vivo Studies
Animal model studies have shown promising results regarding the anti-inflammatory properties of EFMN. In a study involving induced paw edema in rats, administration of EFMN significantly reduced swelling compared to control groups. The reduction in edema was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating that EFMN may effectively modulate inflammatory responses.
Properties
IUPAC Name |
ethyl 6-fluoro-2-methylpyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYOMNUBOBEYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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